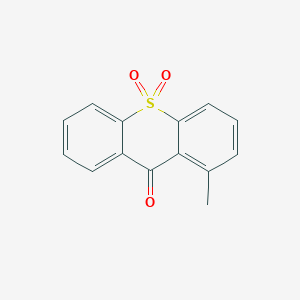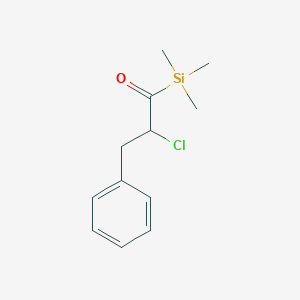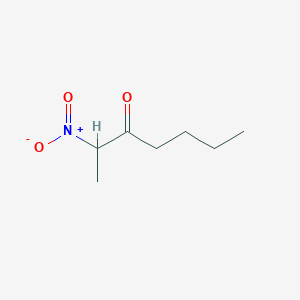
2-Nitroheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroheptan-3-one is an organic compound with the molecular formula C7H13NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroheptan-3-one typically involves the nitration of heptan-3-one. One common method is the direct nitration using nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitroheptan-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Aminoheptan-3-one.
Substitution: Various substituted heptan-3-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitroheptan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Nitroheptan-3-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Nitrohexan-3-one: Similar structure but with one less carbon atom.
2-Nitrooctan-3-one: Similar structure but with one more carbon atom.
3-Nitroheptan-2-one: Isomer with the nitro and ketone groups at different positions.
Uniqueness: 2-Nitroheptan-3-one is unique due to its specific chain length and the position of the nitro and ketone groups. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61097-75-4 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-nitroheptan-3-one |
InChI |
InChI=1S/C7H13NO3/c1-3-4-5-7(9)6(2)8(10)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
QSNVMWSIOMKKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
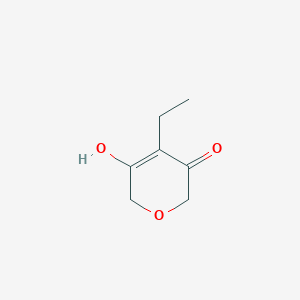
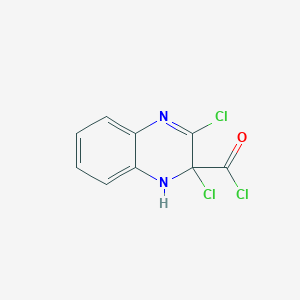
![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
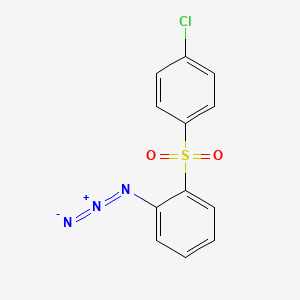
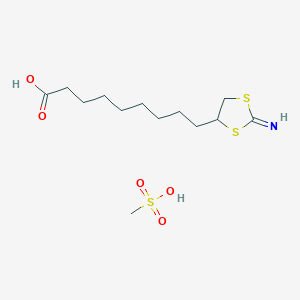

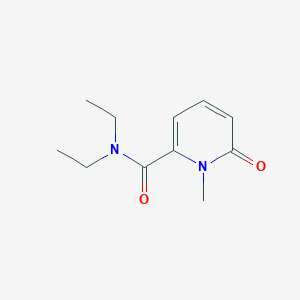
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
